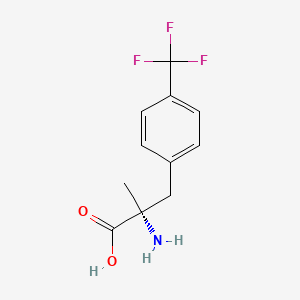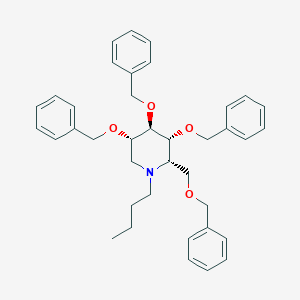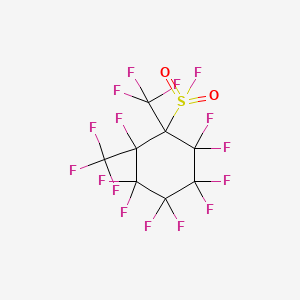
Cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It has the molecular formula C8F16O2S and a molecular weight of 464.12 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical properties.
Méthodes De Préparation
Cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)- can be synthesized through various methods. One common approach involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides. This process typically employs mild reaction conditions and readily available reagents . Industrial production methods may involve the use of phase transfer catalysts, such as potassium fluoride and 18-crown-6-ether in acetonitrile, to facilitate the chlorine-fluorine exchange of arenesulfonyl chloride .
Analyse Des Réactions Chimiques
Cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions: Typical reagents include potassium fluoride, phase transfer catalysts, and various nucleophiles.
Applications De Recherche Scientifique
Cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluoride-containing molecules.
Mécanisme D'action
The mechanism of action of cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)- involves its interaction with molecular targets, such as amino acids and proteins. The sulfonyl fluoride group can form covalent bonds with active-site residues in enzymes, leading to enzyme inactivation. This property is exploited in the development of enzyme inhibitors and covalent probes .
Comparaison Avec Des Composés Similaires
Cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)- can be compared with other sulfonyl fluorides, such as:
2-Nitrobenzenesulfonyl fluoride: Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl fluoride: Used as a serine protease inhibitor.
4-Formylbenzenesulfonyl fluoride: Utilized in diagnostic imaging.
The uniqueness of cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)- lies in its high fluorine content and the resulting chemical stability and reactivity, which make it suitable for a wide range of applications in various fields.
Propriétés
Numéro CAS |
68156-00-3 |
|---|---|
Formule moléculaire |
C8F16O2S |
Poids moléculaire |
464.13 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane-1-sulfonyl fluoride |
InChI |
InChI=1S/C8F16O2S/c9-1(7(18,19)20)2(8(21,22)23,27(24,25)26)4(12,13)6(16,17)5(14,15)3(1,10)11 |
Clé InChI |
XLCQIAITJZQFTE-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)S(=O)(=O)F)(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-6-amino-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;hydrochloride](/img/structure/B15289738.png)
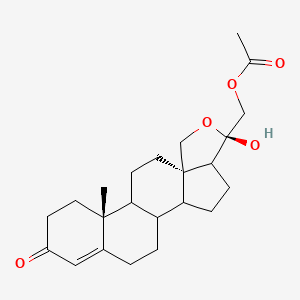
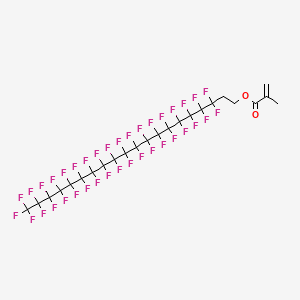
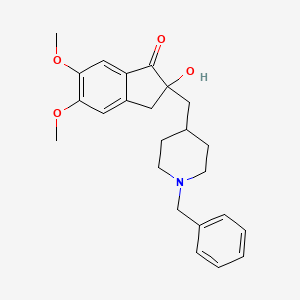
![(1S,3aS,4E,7aR)-7a-methyl-1-[(2S)-6-methylheptan-2-yl]-4-[(2Z)-2-(2-methylidenecyclohexylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-indene](/img/structure/B15289762.png)
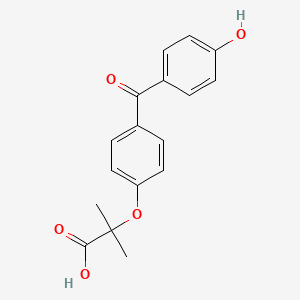
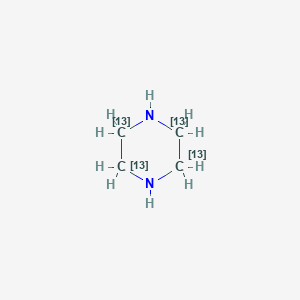


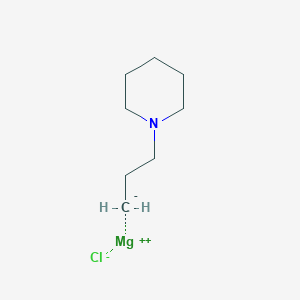
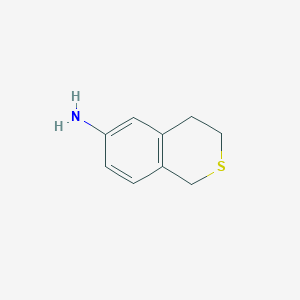
![methyl (4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B15289817.png)
